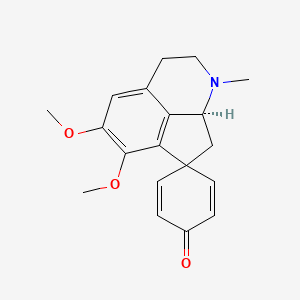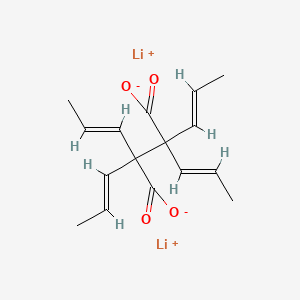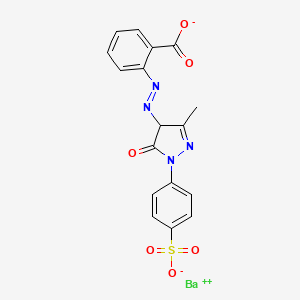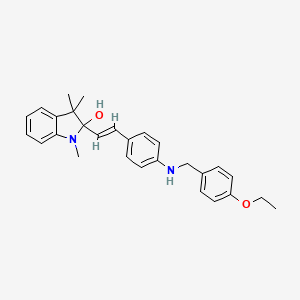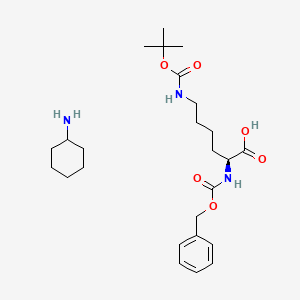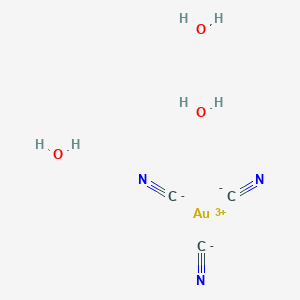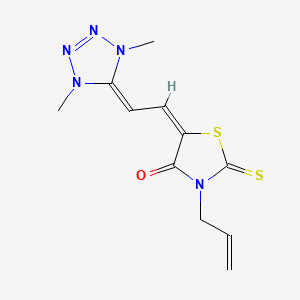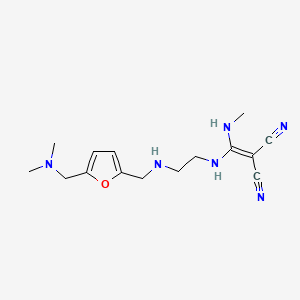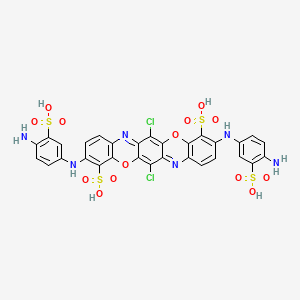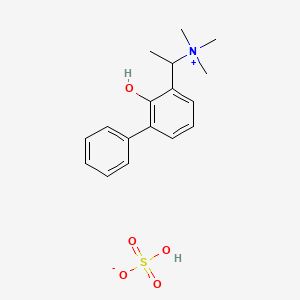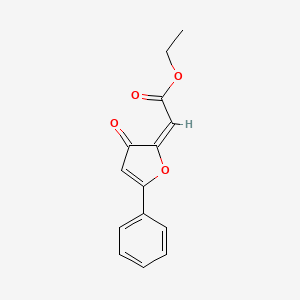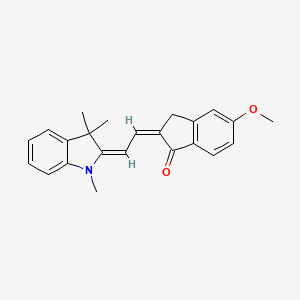
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the alkyl side chains. Common reagents used in these reactions include quinoline derivatives, piperidine, and alkyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the alkyl side chains.
Reduction: Reduction reactions could be used to modify the quinoline core or reduce any ketone groups present.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or modify functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperidine ring may enhance its binding affinity to certain targets, while the alkyl side chains could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also based on the quinoline structure.
Piperidine Derivatives: Compounds like piperidine itself or its substituted derivatives.
Uniqueness
What sets 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride apart is its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
CAS No. |
97358-59-3 |
|---|---|
Molecular Formula |
C27H41ClN2O2 |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
3-(3-ethylpiperidin-4-yl)-1-(6-octan-2-yloxyquinolin-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C27H40N2O2.ClH/c1-4-6-7-8-9-20(3)31-25-11-12-26-23(17-25)16-24(19-29-26)27(30)13-10-22-14-15-28-18-21(22)5-2;/h11-12,16-17,19-22,28H,4-10,13-15,18H2,1-3H3;1H |
InChI Key |
AGWXHINPZOQOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=CC2=CC(=CN=C2C=C1)C(=O)CCC3CCNCC3CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


